molecular formula C16H23ClN2O3S B5362728 1-(butylsulfonyl)-N-(4-chlorophenyl)-3-piperidinecarboxamide

1-(butylsulfonyl)-N-(4-chlorophenyl)-3-piperidinecarboxamide

カタログ番号 B5362728
分子量: 358.9 g/mol
InChIキー: PYHYGSLESFTTRU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(butylsulfonyl)-N-(4-chlorophenyl)-3-piperidinecarboxamide, commonly known as BCT-197, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various diseases. This molecule has gained attention due to its potential therapeutic benefits and its unique mechanism of action. In

作用機序

BCT-197 exerts its therapeutic effects by inhibiting the activity of LOXL2. LOXL2 is an enzyme that is involved in the cross-linking of collagen and elastin fibers in the extracellular matrix. The cross-linking of these fibers leads to the stiffening of the extracellular matrix, which promotes the progression of various diseases. BCT-197 inhibits the activity of LOXL2 by binding to its active site and preventing the cross-linking of collagen and elastin fibers. This leads to the softening of the extracellular matrix, which reduces the progression of diseases.
Biochemical and Physiological Effects:
BCT-197 has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of collagen and elastin fibers in the extracellular matrix, which leads to the softening of the matrix. This reduces the stiffness of tissues and organs and promotes their normal functioning. BCT-197 has also been shown to reduce the levels of pro-inflammatory cytokines, which reduces inflammation in tissues and organs. Additionally, BCT-197 has been shown to reduce the levels of fibrotic markers, which reduces the progression of fibrosis.

実験室実験の利点と制限

BCT-197 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been shown to have high potency and selectivity for LOXL2. This makes it an ideal candidate for preclinical studies and drug development. However, the limitations of BCT-197 include its poor solubility and bioavailability. These limitations need to be addressed to improve the efficacy of BCT-197 in clinical trials.

将来の方向性

There are several future directions for the research and development of BCT-197. One direction is to improve the solubility and bioavailability of BCT-197 to increase its efficacy in clinical trials. Another direction is to explore the potential therapeutic benefits of BCT-197 in other diseases, such as cardiovascular diseases and pulmonary fibrosis. Additionally, the combination of BCT-197 with other drugs or therapies can be explored to enhance its therapeutic effects. Further studies are needed to fully understand the potential of BCT-197 as a therapeutic agent.
Conclusion:
In conclusion, BCT-197 is a promising small molecule inhibitor that has shown potential therapeutic benefits in preclinical studies for the treatment of various diseases. Its unique mechanism of action, high potency, and selectivity for LOXL2 make it an ideal candidate for drug development. Further studies are needed to fully understand the potential of BCT-197 as a therapeutic agent.

合成法

The synthesis of BCT-197 involves a series of chemical reactions that result in the formation of the final product. The starting materials used in the synthesis are butylsulfonyl chloride, 4-chloroaniline, piperidine, and dimethylformamide. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure the purity and yield of the product. The synthesis method has been optimized to achieve high yields and purity of BCT-197.

科学的研究の応用

BCT-197 has been extensively studied for its potential therapeutic benefits in various diseases. It has shown promising results in preclinical studies for the treatment of cancer, inflammation, and fibrosis. BCT-197 has been shown to inhibit the activity of lysyl oxidase-like 2 (LOXL2), which is a key enzyme involved in the progression of these diseases. The inhibition of LOXL2 by BCT-197 has been shown to reduce tumor growth, inflammation, and fibrosis in preclinical models.

特性

IUPAC Name

1-butylsulfonyl-N-(4-chlorophenyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O3S/c1-2-3-11-23(21,22)19-10-4-5-13(12-19)16(20)18-15-8-6-14(17)7-9-15/h6-9,13H,2-5,10-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYHYGSLESFTTRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。